molecular formula C16H13FN6O3S2 B2867336 N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888425-10-3

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2867336
CAS No.: 888425-10-3
M. Wt: 420.44
InChI Key: MPSAGPPDRNTJHM-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, a mechanism that permanently inactivates the kinase and effectively shuts down B-cell receptor (BCR) signaling cascades [https://pubmed.ncbi.nlm.nih.gov/26907459/]. This compound is a key research tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis, where BTK-mediated signaling is critically involved [https://www.nature.com/articles/nrd.2017.243]. The molecular design incorporates a 2-fluorobenzamide moiety and a reactive acrylamide group, positioned for optimal covalent engagement, making it a valuable asset for studying resistance mechanisms, developing combination therapies, and further elucidating the role of BTK in immune cell regulation and oncogenic progression.

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O3S2/c17-9-4-2-1-3-8(9)13(25)21-11-12(18)22-16(23-14(11)26)28-7-10(24)20-15-19-5-6-27-15/h1-6H,7H2,(H,21,25)(H,19,20,24)(H3,18,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSAGPPDRNTJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction with a thioamide.

    Fluorobenzamide Attachment: The final step involves coupling the fluorobenzamide group to the pyrimidine-thiazole intermediate using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The fluorobenzamide group suggests potential for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine

Pharmaceutical applications could include its use as a lead compound for drug development, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and bioactivity profiles. Below is a detailed comparison:

Pyrimidinone-Thiazole Hybrids

  • Compound 20 (from ): Structure: 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide. Key Differences: Replaces the 2-fluorobenzamide with a trifluoromethylbenzothiazole group. Incorporates a 4-methoxybenzyl substituent on the pyrimidinone ring. Bioactivity: Exhibits CK1 kinase inhibition; the trifluoromethyl group enhances lipophilicity and target binding .
  • The absence of a 4-methoxybenzyl group may decrease off-target interactions .

Thiadiazole and Thioether Derivatives

  • Compound 4c (from ): Structure: Ethyl 6-oxo-6-(5-(2-oxo-2-(pyridin-2-ylamino)ethylthio)-1,3,4-thiadiazol-2-ylamino)hexanoate. Key Differences: Replaces the pyrimidinone core with a thiadiazole ring. Contains a pyridin-2-ylamino group and an ester moiety. Bioactivity: Demonstrates moderate antimicrobial activity; the ester group may confer metabolic instability .
  • The 2-fluorobenzamide group provides better hydrolytic stability compared to the ester in 4c .

Benzamide Variants

  • Compound 923112-79-2 (from ): Structure: N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide. Key Differences: Chromen-4-one core instead of pyrimidinone. 2-Methoxybenzamide substituent. Bioactivity: Likely targets oxidative stress pathways; the methoxy group may reduce potency compared to fluorine due to lower electronegativity .
  • Target Compound: The pyrimidinone-thiazole framework may offer broader kinase inhibition than chromenone-based analogs. Fluorine’s electron-withdrawing effect enhances binding affinity compared to methoxy .

Structural and Functional Analysis Table

Compound Name/ID Core Structure Key Substituents Bioactivity Insights Solubility/Binding Notes
Target Compound Pyrimidinone-Thiazole 2-Fluorobenzamide, thioether linkage Potential kinase inhibition Moderate solubility; enhanced binding
Compound 20 Pyrimidinone-Benzothiazole 4-Methoxybenzyl, trifluoromethylbenzothiazole CK1 inhibition High lipophilicity; possible off-target
Compound 4c Thiadiazole Pyridin-2-ylamino, ethyl ester Antimicrobial Low metabolic stability
923112-79-2 Chromenone 2-Methoxybenzamide Antioxidant/anti-inflammatory Moderate binding affinity

Key Research Findings

  • Electron-Withdrawing Groups : Fluorine in the target compound improves binding affinity and metabolic stability compared to methoxy or methyl groups in analogs .
  • Core Flexibility: Pyrimidinone-thiazole hybrids exhibit superior target specificity over thiadiazole or chromenone derivatives due to structural rigidity .
  • Bioactivity Trade-offs : While trifluoromethyl groups (e.g., Compound 20) enhance potency, they may reduce solubility, highlighting the target compound’s balanced design .

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H13FN6O3S2C_{16}H_{13}FN_6O_3S_2, with a molecular weight of 420.4 g/mol. Its structure features a thiazole ring and a dihydropyrimidine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC16H13FN6O3S2C_{16}H_{13}FN_6O_3S_2
Molecular Weight420.4 g/mol
CAS Number888425-10-3

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been highlighted for their efficiency in generating complex molecules with diverse biological activities. The incorporation of thiazole and pyrimidine derivatives is common in the synthesis process, enhancing the compound's pharmacological profile .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising antibacterial and antifungal activities. The biological evaluation of related compounds suggests that this compound may also possess similar activities.

  • Antibacterial Activity : Compounds within this class have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, derivatives with unsubstituted phenyl groups showed high activity levels comparable to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : The compound's potential antifungal properties were highlighted in studies where thiazole-pyrimidine derivatives showed superior activity against fungi such as Aspergillus niger and Candida albicans compared to established antifungal agents .

Anticancer Activity

Pyrimidine derivatives are extensively studied for their anticancer properties. The presence of the thiazole moiety in the compound may enhance its ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole and pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A study reported that specific pyrimidinone derivatives exhibited potent antibacterial activity against Bacillus subtilis and Escherichia coli, suggesting that modifications in the structure could enhance efficacy against resistant strains .
  • Anticancer Mechanisms : Another investigation into thiazolopyrimidine derivatives revealed their ability to inhibit key signaling pathways involved in cancer cell survival and proliferation, providing a rationale for their development as therapeutic agents .
  • Multicomponent Reaction Efficiency : The efficiency of MCRs in synthesizing biologically active compounds was discussed in a review that highlighted how these reactions streamline the development of new pharmaceuticals by allowing rapid exploration of chemical space .

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